Indium--magnesium (1/3)

Mechanical Properties First-Principles Calculations Intermetallic Compounds

Researchers and procurement managers face inconsistent thermodynamics when substituting off-stoichiometric Mg-In alloys or other intermetallic phases, leading to irreproducible hydrogen storage performance. Indium--magnesium (1/3) (Mg3In) solves this with: - Polymorphic control (β′→β) dictating reversible hydrogenation pathways - Distinct mechanical profile: shear modulus & Young′s modulus not replicable by MgIn3 - Formation energy -0.080 eV/atom ensuring thermodynamic consistency Available as a single-phase intermetallic for energy storage R&D or structural alloy design.

Molecular Formula InMg3
Molecular Weight 187.73 g/mol
CAS No. 12423-31-3
Cat. No. B15487814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium--magnesium (1/3)
CAS12423-31-3
Molecular FormulaInMg3
Molecular Weight187.73 g/mol
Structural Identifiers
SMILES[Mg].[Mg].[Mg].[In]
InChIInChI=1S/In.3Mg
InChIKeyCJMFZODATPTGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mg3In Technical Baseline


Indium--magnesium (1/3), stoichiometrically denoted as Mg3In (also InMg3), is a binary intermetallic compound within the Mg-In system [1]. It is characterized by a calculated formation energy of -0.080 eV/atom and a bulk density of approximately 3.42 g/cm³, as determined by density functional theory (DFT) [2]. This compound exhibits polymorphism, with the β′-Mg3In and β-Mg3In phases playing distinct roles in hydrogen storage reactions [3]. Its phase stability and electronic properties are governed by charge transfer from magnesium to indium, a feature that distinguishes it from other Mg-In intermetallics [4].

Intermetallic compound for phase-diagram and thermodynamic modeling studies
DFT-calculated formation energy supports computational materials screening
Polymorphic phases enable hydrogen-storage intermediate research

Mg3In Irreplaceability in Critical Uses


Substituting Mg3In with other Mg-In intermetallic phases (e.g., Mg2In, Mg5In2, MgIn3) or solid solution alloys leads to significant deviations in performance-critical parameters [1]. Computational studies reveal that Mg3In possesses a distinct mechanical profile: its shear modulus, Young's modulus, and hardness are not interchangeable with those of MgIn3, which exhibits significantly lower stiffness and higher plasticity [2]. In hydrogen storage systems, the specific polymorphic transitions of Mg3In dictate reversible hydrogenation pathways; other phases or off-stoichiometric alloys lack this exact thermodynamic signature, resulting in altered plateau pressures and enthalpy changes [3]. Furthermore, the formation energy of Mg3In (-0.080 eV/atom) indicates a thermodynamic stability that differs from adjacent phases like Mg2In or MgIn, affecting decomposition and phase equilibria [4].

Mg₃In (this product)
Alternate Mg-In phases (e.g., MgIn₃)
Higher shear modulus and hardness
Lower stiffness, higher plasticity in alternate phases
Polymorph-dependent hydrogenation thermodynamics
Phase-free solid solutions exhibit altered plateau pressures
Distinct formation energy from adjacent Mg-In phases
Different decomposition behavior and phase equilibria

Mg3In Performance Differentiation


Shear Modulus and Hardness: Mg3In vs. MgIn3

First-principles calculations reveal a stark mechanical contrast between Mg3In and MgIn3. While bulk moduli are comparable, the shear modulus, Young's modulus, and hardness of MgIn3 are significantly lower than those of Mg3In, highlighting the unique deformability of the latter [1]. This differentiation is critical for applications requiring specific mechanical compliance or load-bearing capacity.

Shear modulus & hardness
Head-to-head
Reported higher shear modulus, Young’s modulus, and hardness relative to MgIn₃
Mechanical differentiation supports stiffness-critical application selection
DFT-based values; experimental confirmation may vary
Mechanical Properties First-Principles Calculations Intermetallic Compounds

Mg3In Polymorphs in Hydrogen Storage

In hydrogen storage cycles, Mg3In acts as a critical intermediate phase with polymorphism-dependent behavior. When Mg0.9In0.1 solid solution is hydrogenated, it forms Mg3In and MgH2. The reversible dehydrogenation enthalpy changes depending on the Mg3In polymorph (β′ or β). Above 340 °C, Mg3In can further hydrogenate to (Mg₁₋ₓInₓ)₃In [1]. This contrasts with simpler Mg(In) solid solutions that lack this intermediate phase, leading to different thermodynamic and kinetic profiles [2].

Polymorphs in H₂ storage
Cross-study
β′-Mg₃In and β-Mg₃In exhibit distinct dehydrogenation enthalpy changes; absent in simple solid solutions
Polymorph identity governs thermodynamic reversibility and cyclability
Reported from hydrogenation cycles above 340 °C; verify under process conditions
Hydrogen Storage Thermodynamics Phase Transformations

Order-Disorder Transition in Mg3In

Mg3In undergoes a unique order-disorder phase transition, changing its crystal structure from ordered 12R to disordered fcc through an ordered 3R intermediate with increasing temperature [1]. The transformation energy associated with the 12R → 3R stacking sequence change is approximately 120 cal/mol, while the order-disorder change is approximately 340 cal/mol [2]. This behavior is distinct from other Mg-In intermetallics like Mg2In or Mg5In2, which exhibit different transformation sequences or lack such long-period stacking order transitions.

Order-disorder transition
Class-level
12R → 3R: ~120 cal/mol; order-disorder: ~340 cal/mol
Transformation energetics inform processing and thermal stability limits
Class-level data; source-specific characterization advised
Phase Transitions Order-Disorder Thermodynamics

Mg3In Application Scenarios


Solid-State Hydrogen Storage Intermediates

In Mg-based hydrogen storage systems, Mg3In serves as a critical intermediate phase formed during hydrogenation of Mg(In) solid solutions. Its polymorphism directly influences reversible hydrogenation thermodynamics, making it a key component for tuning desorption temperatures and plateau pressures [1].

Precision Alloying for Mechanical Property Tuning

Where applications demand a specific balance of shear modulus, Young's modulus, and hardness, Mg3In offers a distinct mechanical signature compared to softer phases like MgIn3. This enables targeted alloy design for structural or biomedical implants [2].

High-Temperature Phase Transformation Studies

The well-defined order-disorder transition energetics (12R → 3R ~120 cal/mol; order-disorder ~340 cal/mol) make Mg3In an ideal model system for investigating long-period stacking order phenomena and diffusion-controlled phase transformations in intermetallics [3].

Application
Selection Property
Validation Focus
Solid-state H₂ storage intermediates
Polymorphic phase stability
Reversible hydrogenation thermodynamics
Mechanical property tuning
Mechanical stiffness profile
Shear modulus and hardness benchmarking
High-temperature phase transformation studies
Order-disorder transition energetics
Phase transformation temperature window

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